

Comparative Stability of Enalapril Esters: Mechanisms, Kinetics, and Formulation Strategies

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Compound of Interest

Compound Name: *Enalaprilat tert-Butyl Ester*

CAS No.: 674796-29-3

Cat. No.: B584638

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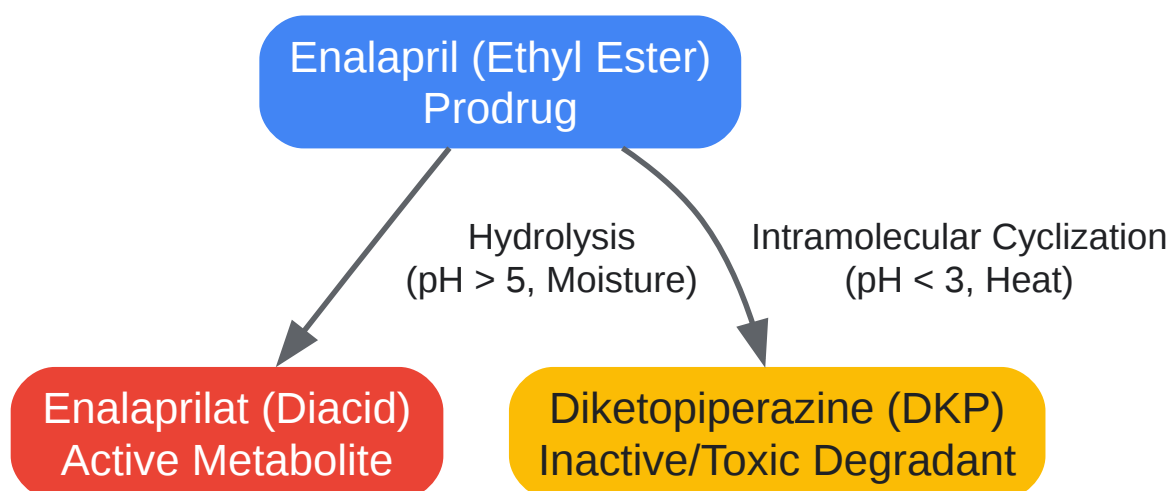
Introduction

Enalapril is a cornerstone angiotensin-converting enzyme (ACE) inhibitor, widely utilized in cardiovascular therapy. It is formulated as a prodrug—specifically, the ethyl ester of its active diacid metabolite, enalaprilat. While the esterification is critical for enhancing lipophilicity and oral bioavailability, it introduces profound chemical instability. Formulating enalapril maleate is a classic challenge in drug development because the ester linkage is highly susceptible to environmental degradation, requiring precise microenvironmental control to maintain therapeutic efficacy and safety.

Mechanistic Causality of Ester Degradation

The degradation of the enalapril ester is not a singular process but a competition between two distinct pH- and moisture-dependent pathways. Understanding the causality behind these reactions is essential for rational formulation design.

- Ester Hydrolysis (Saponification): Under alkaline conditions ($\text{pH} > 5$) or in the presence of excess moisture, the ethyl ester undergoes nucleophilic attack by hydroxide ions or water. This cleavage prematurely yields [1](#) within the dosage form. Because enalaprilat is poorly absorbed in the gastrointestinal tract, this degradation directly reduces the drug's bioavailability [\[1\]](#).
- Intramolecular Cyclization: Under acidic conditions ($\text{pH} < 3$) and elevated temperatures, the molecule undergoes a dehydration reaction followed by cyclization. The secondary amine of the alanyl-proline moiety acts as an internal nucleophile, attacking the ester carbonyl carbon. This expels ethanol and forms a stable, six-membered ring known as [2](#). DKP is not only therapeutically inactive but also carries toxicity concerns [\[2\]](#).



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Degradation pathways of Enalapril ester under varying environmental conditions.

Comparative Stability Profiles and Kinetics

Quantitative stress testing reveals that enalapril maleate is highly stable in its pure, dry solid state but rapidly degrades when exposed to moisture, excipient interactions, or pH extremes in solution. The following table summarizes the degradation kinetics under various forced conditions based on [2\[2\]](#).

Stress Condition	Duration	Enalapril Remaining (%)	Primary Degradant Formed
0.1 N NaOH (Alkaline)	30 minutes	7.5%	Enalaprilat (DA)
0.1 N HCl (Acidic)	24 hours	80.4%	Diketopiperazine (DKP) & DA
Water (Neutral)	24 hours	95.2%	DKP & DA
Solid Powder (70°C)	27 days	~100.0%	None (Highly Stable)
Tablet (40°C / 75% RH)	180 days	< 90.0%	DKP & DA

Data demonstrates that alkaline hydrolysis is the most aggressive degradation pathway for the ester in solution, while solid-dosage forms are primarily threatened by moisture-induced cyclization over time.

Formulation Strategies for Ester Stabilization

To objectively compare stabilization techniques, we must look at how different excipient strategies alter the chemical microenvironment to protect the ester bond.

- **In Situ Sodium Salt Formation:** By reacting enalapril maleate with alkaline excipients (e.g., sodium carbonate) during wet granulation, the drug is converted to enalapril sodium. This neutralizes the acidic microenvironment, effectively halting DKP formation. However, to prevent the alkaline environment from triggering ester hydrolysis,[1](#) to act as a hydrolysis inhibitor during the neutralization phase[\[1\]](#).
- **Microenvironmental pH Control via Organic Acids:** Counterintuitively, adding specific organic acids can stabilize the ester. The addition of [3](#) in precise molar ratios creates a

conformational matrix that sterically hinders both the hydrolysis of the ester group and the intramolecular cyclization to DKP[3].

- Hydrophobic Barriers (Multiparticulates): In pelletized formulations, incorporating 10-20% 4 establishes a highly hydrophobic barrier. This physically repels moisture (preventing hydrolysis) and isolates the enalapril ester from reactive excipient surfaces, significantly outperforming standard microcrystalline cellulose matrices[4].

Experimental Protocol: Stability-Indicating HPLC Analysis

To ensure scientific integrity, any claim of ester stability must be verified through a self-validating analytical protocol. The following methodology outlines a stability-indicating HPLC workflow designed to baseline-resolve the parent ester from its polar and non-polar degradants.



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Experimental workflow for stability-indicating HPLC analysis of Enalapril.

Step-by-Step Methodology:

Step 1: Sample Preparation & Forced Degradation

- Alkaline Hydrolysis: Dissolve 10 mg of enalapril maleate in 10 mL of 0.1 N NaOH. Incubate at 25°C for exactly 30 minutes. The hydroxide ions will rapidly attack the ester linkage.
- Acidic Cyclization: Dissolve 10 mg in 10 mL of 0.1 N HCl. Incubate at 80°C for 24 hours to force the dehydration and ring-closure mechanism.

Step 2: Neutralization (Crucial for Causality)

- Immediately quench the stressed samples by adding equimolar amounts of HCl (to the alkaline sample) or NaOH (to the acidic sample). Causality: Failing to neutralize the sample will allow degradation to continue in the autosampler, invalidating the kinetic timepoints. Dilute with mobile phase to a working concentration of 100 µg/mL.

Step 3: Chromatographic Separation

- Column: Use a reversed-phase RP-18 (C18) analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Utilize a mixture of methanol and phosphate buffer adjusted to pH 2.5. Causality: The acidic mobile phase ensures the carboxylate groups of enalaprilat remain protonated, preventing it from eluting in the void volume and allowing proper retention on the hydrophobic stationary phase.
- Flow Rate & Detection: Set flow to 1.0 mL/min and monitor UV absorbance at 215 nm.

Step 4: System Suitability & Self-Validation

- Inject a mixed standard. The system is only validated if the resolution factor () between all three peaks is > 2.0.
- Expected Elution Order: Enalaprilat (highly polar, ~2.8 min)
Enalapril (parent ester, ~9.8 min)

DKP (lipophilic ring, ~30.0 min). Calculate the degradation rate constant (

) using first-order kinetics.

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